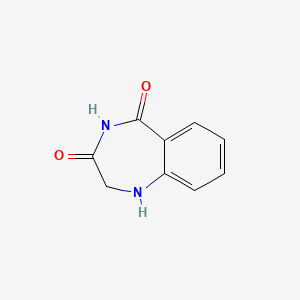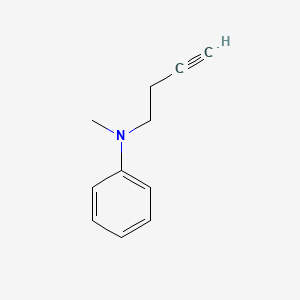
4-(1H-1,2,3-triazol-1-yl)butanoic acid
Overview
Description
4-(1H-1,2,3-triazol-1-yl)butanoic acid is a chemical compound with the molecular weight of 155.16 . It is also known as 4-(1H-1,2,3-triazol-1-yl)butanoic acid hydrochloride, with a molecular weight of 191.62 .
Synthesis Analysis
The synthesis of 4-(1H-1,2,3-triazol-1-yl)butanoic acid and its hybrids has been successfully achieved . The structures of these compounds were confirmed by NMR and MS analysis .Molecular Structure Analysis
The molecular structure of 4-(1H-1,2,3-triazol-1-yl)butanoic acid is represented by the InChI code1S/C6H9N3O2/c10-6(11)2-1-4-9-5-3-7-8-9;/h3,5H,1-2,4H2,(H,10,11) . Physical And Chemical Properties Analysis
4-(1H-1,2,3-triazol-1-yl)butanoic acid is a powder at room temperature . The compound is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Anticancer Applications
The compound has shown promising results in the field of cancer research. It has been used in the synthesis of compounds that exhibited anticancer activity against various cancer cell lines . For instance, a series of 4-(1H-1,2,3-triazol-1-yl)benzamides were designed and synthesized as HSP90 inhibitors, which are promising anticancer drug targets .
Antimicrobial Activity
The compound has been used to synthesize compounds active against methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci . This suggests potential applications in the development of new antimicrobial agents.
Antiviral Activity
The compound has shown potential in the development of antiviral agents. It has been used in the synthesis of compounds that exhibited antiviral activity against replication of influenza A and herpes simplex virus type 1 (HSV-1) .
Inhibitors of Stearoyl-Coenzyme Delta-9
The compound has been used to synthesize inhibitors of stearoyl-coenzyme delta-9 . This suggests potential applications in the development of new therapeutic agents targeting specific enzymes.
Antifungal Activity
The compound has been used in the synthesis of compounds that exhibited antifungal activity . This suggests potential applications in the development of new antifungal agents.
Agonists and Antagonists of Sphingosine-1-Phosphate Receptors
The compound has been used to synthesize agonists and antagonists of sphingosine-1-phosphate receptors . This suggests potential applications in the development of new therapeutic agents targeting specific receptors.
Fluorescent Probes
The compound has been used in the development of fluorescent probes . This suggests potential applications in the field of bioimaging and diagnostics.
Structural Units of Polymers
The compound has been used as structural units of polymers . This suggests potential applications in the field of materials science and engineering.
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 4-(1H-1,2,3-triazol-1-yl)butanoic acid is Heat Shock Protein 90 (HSP90) . HSP90 is a molecular chaperone responsible for the assembly and correct folding of polypeptide chains, which prevent the denaturation and inappropriate aggregation of proteins to maintain protein homeostasis . It is essential for cell viability, ATP-dependent folding, and assembling of its client proteins .
Mode of Action
The compound interacts with its target, HSP90, by binding to it . This interaction is facilitated by hydrogen bond and hydrophobic interactions . The binding of the compound to HSP90 leads to significant changes in the protein’s function .
Biochemical Pathways
The binding of 4-(1H-1,2,3-triazol-1-yl)butanoic acid to HSP90 affects the protein’s function, leading to the degradation of client proteins by the ubiquitin–proteasome pathway . This pathway is crucial for maintaining protein homeostasis in cells .
Pharmacokinetics
The compound’s molecular weight is 19162 , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the action of 4-(1H-1,2,3-triazol-1-yl)butanoic acid is the inhibition of HSP90, leading to the degradation of client proteins . This can have significant anti-proliferative activities, particularly in certain cell lines .
properties
IUPAC Name |
4-(triazol-1-yl)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c10-6(11)2-1-4-9-5-3-7-8-9/h3,5H,1-2,4H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFDZPCVPOXGSBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=N1)CCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-1,2,3-triazol-1-yl)butanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



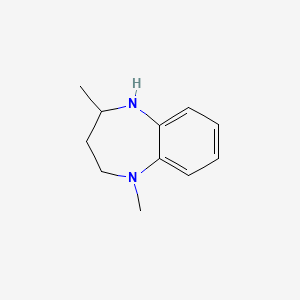
![(3,3-Dimethyl-2-oxabicyclo[2.2.2]octan-1-yl)methanol](/img/structure/B3377880.png)
![2-Chloro-5-iodo-thiazolo[5,4-b]pyridine](/img/structure/B3377884.png)

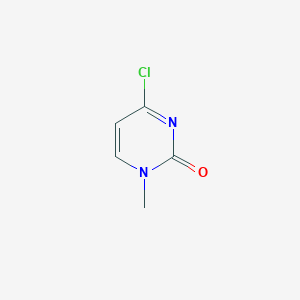
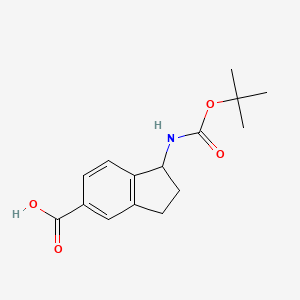
![2-(piperazin-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide dihydrochloride](/img/structure/B3377933.png)
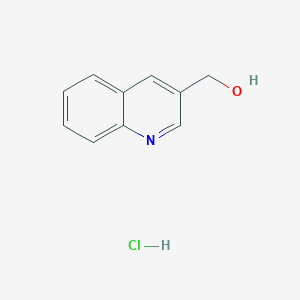
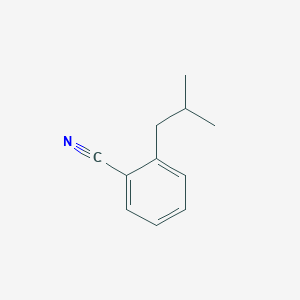
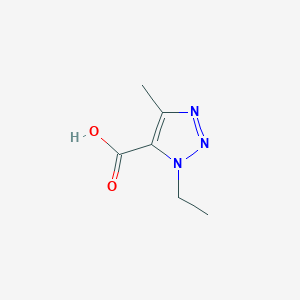
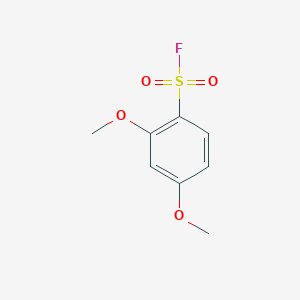
![Tert-butyl 4-methyl-1,4,9-triazaspiro[5.5]undecane-1-carboxylate](/img/structure/B3377964.png)
